![molecular formula C16H18ClN3OS2 B2577484 N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 868973-02-8](/img/structure/B2577484.png)

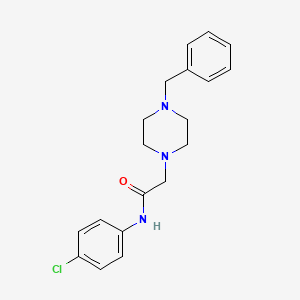

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide” is a chemical compound with the molecular formula C18H22ClN3OS2 . It is a derivative of the 1,3,4-thiadiazole class of compounds, which are known to exhibit a wide range of biological activities .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 395.96978 . Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require further experimental determination.Wissenschaftliche Forschungsanwendungen

Antiviral Activity

The compound's core structure, a thiadiazole sulfonamide derivative, has shown potential in antiviral applications. Specifically, derivatives have demonstrated anti-tobacco mosaic virus activity. This indicates a potential pathway for exploring the use of thiadiazole derivatives, including N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, in antiviral research (Chen et al., 2010).

Antimicrobial and Antifungal Properties

Research into the antimicrobial and antifungal efficacy of thiadiazole derivatives has identified compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as against the fungus Candida albicans. This suggests the potential for thiadiazole-based compounds, such as this compound, to serve as templates for developing new antimicrobial and antifungal agents (Sych et al., 2019).

Anticancer Potential

Thiadiazole derivatives incorporating various functional groups have been evaluated for their anticancer activity, with several showing promising results against different cancer cell lines. This highlights the potential of thiadiazole compounds in anticancer drug development and warrants further investigation into specific derivatives like this compound for their efficacy in treating cancer (Gomha et al., 2017).

Carbonic Anhydrase Inhibition

Compounds based on the thiadiazole structure have been studied for their ability to inhibit carbonic anhydrase, an enzyme associated with various physiological and pathological processes, including tumor growth. Research has found that certain thiadiazole derivatives are potent inhibitors of tumor-associated carbonic anhydrase isoforms, suggesting a potential therapeutic application in targeting cancer (Ilies et al., 2003).

Solar Cell Applications

Interestingly, thiadiazole derivatives have also found application in the field of renewable energy, particularly in the development of sensitization-based solar cells. The non-absorbing nature and improved redox behavior of these compounds, when used as redox couples in solar cells, highlight their potential as low-cost, efficient materials for solar energy conversion (Rahman et al., 2018).

Zukünftige Richtungen

The future research directions could involve the synthesis and characterization of this compound, investigation of its biological activities, and exploration of its potential applications in medicine or other fields. The 1,3,4-thiadiazole scaffold has been associated with a wide range of biological activities, suggesting potential for therapeutic applications .

Wirkmechanismus

Target of Action

Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities .

Mode of Action

The exact mode of action of N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide Compounds with a 1,3,4-thiadiazole moiety have been reported to interact with their targets, leading to various biological effects .

Biochemical Pathways

Similar compounds have been reported to possess antiviral activity .

Result of Action

The molecular and cellular effects of N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide Similar compounds have been reported to possess antiviral activity .

Eigenschaften

IUPAC Name |

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS2/c17-13-9-5-4-8-12(13)10-22-16-20-19-15(23-16)18-14(21)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVPCYRSQJYSFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B2577404.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2577405.png)

![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/no-structure.png)

![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2577415.png)

![1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2577417.png)

![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2577418.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2577419.png)

![N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2577420.png)

![4-[4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2577421.png)